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Compound of Interest

2,6-Dimethylpyridine-3,5-
Compound Name:
dicarboxylic acid

cat. No.: B1582308

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine-3,5-
dicarboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physical
properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid (CAS No: 2602-36-0). Designed for
researchers, scientists, and professionals in drug development, this document synthesizes
experimental data and theoretical predictions to offer field-proven insights into the compound's
behavior. We delve into its physicochemical characteristics, spectroscopic signature, and solid-
state properties, explaining the causality behind experimental observations and methodologies.

Introduction and Chemical Identity

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine
core substituted with two methyl groups and two carboxylic acid functional groups. This
arrangement of functional groups imparts a unique combination of properties, making it a
valuable building block in medicinal chemistry and materials science. Its rigid structure and
capacity for strong intermolecular interactions, particularly hydrogen bonding, are central to
understanding its physical characteristics. The following sections provide a detailed exploration
of these properties, grounded in authoritative data.

Molecular Structure and Identifiers
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The compound's identity is unequivocally established through various nomenclature systems
and chemical identifiers.

Caption: 2D Structure of 2,6-Dimethylpyridine-3,5-dicarboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Source

2,6-dimethylpyridine-3,5-
IUPAC Name : o [1]
dicarboxylic acid

CAS Number 2602-36-0 [11[2]
Molecular Formula CoHoNO4 [1][2]
Molecular Weight 195.17 g/mol [1][2]
_ CC1=C(C=C(C(=N1)C)C(=0)O
Canonical SMILES [1]
)C(=0)0

| INChl Key | WQFXJSOUBPGBGW-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and
intermolecular forces. For 2,6-Dimethylpyridine-3,5-dicarboxylic acid, the presence of two
carboxylic acid groups and a pyridine nitrogen atom establishes a robust network of hydrogen
bonds, profoundly influencing its physical state, melting point, and solubility.

Table 2: Key Physicochemical Data
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Property Value Notes Source
Off-white to light
Appearance ) --- [2]
brown solid
High thermal stability
Melting Point >300 °C due to strong H- [2]
bonding
Predicted value;
Boiling Point 433.1+£45.0 °C decomposition may [2]
occur first
Density 1.391 + 0.06 g/cm3 Predicted value [2]

| pKa | 1.47 £ 0.25 | Predicted value, likely for the first dissociation |[2] |

Melting Point and Thermal Stability

The exceptionally high melting point of >300 °C is a hallmark of this molecule.[2] This is not

typical for an organic molecule of this size and is a direct consequence of extensive

intermolecular hydrogen bonding. The two carboxylic acid groups can form strong hydrogen-

bonded dimers with neighboring molecules, while the pyridine nitrogen can also act as a

hydrogen bond acceptor. This creates a highly stable, three-dimensional crystal lattice that

requires a large amount of thermal energy to disrupt.

Caption: Intermolecular hydrogen bonding between carboxylic acid groups.

Solubility Profile

e Agueous Solubility: Due to the strong intermolecular forces in the solid state, the compound

is expected to have low solubility in neutral water. However, its acidic nature means it will

readily dissolve in aqueous bases (e.g., NaOH, NaHCOs) through deprotonation of the

carboxylic acid groups to form highly soluble carboxylate salts.

« Organic Solubility: Solubility in organic solvents is dictated by the solvent's polarity. It is

expected to be soluble in polar aprotic solvents like DMSO and DMF, which can disrupt the
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hydrogen bonding network. Solubility is likely low in nonpolar solvents such as hexanes and
toluene.

Acidity (pKa)

The predicted pKa of 1.47 suggests that 2,6-Dimethylpyridine-3,5-dicarboxylic acid is a
relatively strong organic acid.[2] This value likely corresponds to the dissociation of the first
proton. The two carboxylic acid groups and the pyridine nitrogen mean the molecule is
polyprotic with multiple ionization states. The proximity of the electron-withdrawing pyridine ring
enhances the acidity of the carboxylic acid groups compared to a simple benzoic acid (pKa =
4.2).

The experimental determination of pKa values provides empirical validation of theoretical
predictions and is crucial for understanding the compound's behavior in solution.

o Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume
of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

« Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain
constant temperature. Calibrate a pH electrode and immerse it in the solution.

« Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise
increments using a burette.

o Data Collection: Record the pH of the solution after each addition of titrant.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point, where half of the acid has been neutralized. For a diprotic acid, two
equivalence points and two half-equivalence points will be observed.
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pKa Determination Workflow
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Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a
chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the
spectrum is dominated by the carboxylic acid and pyridine moieties.[1]
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e O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300
cm™1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

e C=0 Stretch: A strong, sharp absorption band around 1700 cm~? corresponds to the
carbonyl (C=0) stretch of the carboxylic acid.

e C-N/C-C Stretches: Aromatic ring stretching vibrations for the pyridine core are expected in
the 1400-1600 cm~1 region.

e C-H Stretches: Aromatic C-H stretches appear just above 3000 cm~1, while aliphatic C-H
stretches from the methyl groups appear just below 3000 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (*3C) atoms.

e 1H NMR:

o -COOH Protons: A very broad singlet far downfield (>10 ppm), which is often
exchangeable with D20.

o Aromatic Proton: A singlet for the lone proton on the pyridine ring (at the C4 position).

o -CHs Protons: A singlet integrating to 6 protons, as the two methyl groups are chemically
equivalent.

e 13C NMR:[1]

o Carbonyl Carbons: Signals for the two equivalent carboxylic acid carbons are expected
around 165-175 ppm.

o Aromatic Carbons: Distinct signals for the carbons of the pyridine ring.

o Methyl Carbons: A single signal for the two equivalent methyl group carbons in the
aliphatic region (<30 ppm).

Conclusion
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The physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid are fundamentally
governed by its molecular structure. The presence of two carboxylic acid groups on a rigid
pyridine scaffold facilitates extensive intermolecular hydrogen bonding, resulting in an
exceptionally high melting point and pH-dependent solubility. Its spectroscopic signatures are
well-defined and directly reflect its constituent functional groups. This comprehensive
understanding is essential for its effective handling, storage, and application in scientific
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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